molecular formula C8H5Cl3F2O B1404468 2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene CAS No. 1404195-01-2

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene

Cat. No. B1404468
M. Wt: 261.5 g/mol
InChI Key: KJQFWISDOBTJNX-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene , also known by its chemical formula C<sub>8</sub>H<sub>5</sub>F<sub>2</sub>Cl<sub>3</sub>O , is a synthetic organic compound. Its structure features a benzene ring substituted with fluorine, chlorine, and methoxy groups. Let’s break down its properties and applications:



Synthesis Analysis

The synthesis of this compound involves several steps, including fluorination and chlorination reactions. Researchers have explored various synthetic routes to obtain it, but a detailed analysis of these methods would require further investigation.



Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene consists of:



  • A benzene ring (C<sub>6</sub>H<sub>5</sub>) as the core aromatic system.

  • Two fluorine atoms (F) attached at positions 2 and 3.

  • A methyl group (CH<sub>3</sub>) at position 1.

  • Three chlorine atoms (Cl) attached to the benzene ring via oxygen (O) in a trichloromethoxy group (Cl<sub>3</sub>CO).



Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. Potential reactions include:



  • Nucleophilic substitution : The trichloromethoxy group can be replaced by other nucleophiles.

  • Aromatic substitution : The fluorine and chlorine atoms may undergo substitution reactions.

  • Reductive processes : Reduction of the carbonyl group (C=O) in the trichloromethoxy moiety.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely exhibits a specific melting point, which can be determined experimentally.

  • Solubility : Its solubility in various solvents impacts its practical applications.

  • Stability : Stability under different conditions (temperature, light, etc.) is crucial for handling and storage.


Safety And Hazards


  • Toxicity : Due to the presence of fluorine and chlorine atoms, this compound may pose health risks. Proper protective measures are essential during handling.

  • Environmental Impact : Consider its potential impact on the environment, especially if it is released into water or soil.


Future Directions

Research avenues for 2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Applications : Explore its utility in organic synthesis.

  • Structure-Activity Relationships : Understand how structural modifications affect its properties.


Please note that the availability of relevant papers and detailed studies on this compound may vary. For further insights, consult scientific literature and peer-reviewed sources123.


properties

IUPAC Name

2,3-difluoro-1-methyl-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2O/c1-4-2-3-5(7(13)6(4)12)14-8(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQFWISDOBTJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC(Cl)(Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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